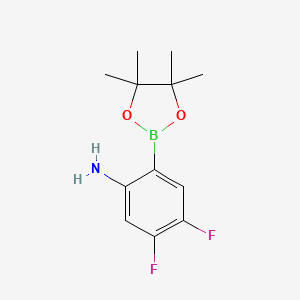
4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H16BF2NO2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3 . This indicates the molecular structure of the compound. For more detailed structural analysis, single crystal X-ray diffraction analysis can be performed .Chemical Reactions Analysis
As mentioned earlier, this compound can be used in the Suzuki-Miyaura cross-coupling reaction due to its unique reactivity . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.07 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Boric Acid Derivatives
This compound is an important boric acid derivative . It can be obtained through a two-step substitution reaction . Boric acid derivatives are significant reaction intermediates and have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Crystal Structure Analysis
The single crystal structure of this compound can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
Density Functional Theory (DFT) Studies
DFT is applied to further calculate the molecular structure and compare it with X-ray values . In addition, DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties .
Chemical Stability Analysis
The calculated substantial energy gap ΔE between HOMO and LUMO orbits indicates high chemical stability of the calculated conformer .
Use in Organic Synthesis Reactions
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications . Because of their unique structure, they have good biological activity and pharmacological effects .
Use in Cancer Treatment
These compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Use as Enzyme Inhibitors or Specific Ligand Drugs
In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .
Use in Fluorine-containing Drugs
Fluorine-containing compounds are also widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis reactions and have been found to exhibit good biological activity and pharmacological effects .
Mode of Action
It’s worth noting that the compound contains a boronic acid pinacol ester group, which is a significant reaction intermediate in carbon-carbon coupling and carbon heterocoupling reactions .
Action Environment
One source suggests that the compound should be stored in an inert atmosphere at temperatures between 2-8°c .
properties
IUPAC Name |
4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6H,16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNKZLRUWTULCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

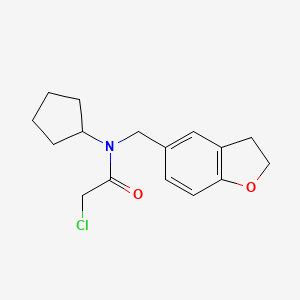

![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)
![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)
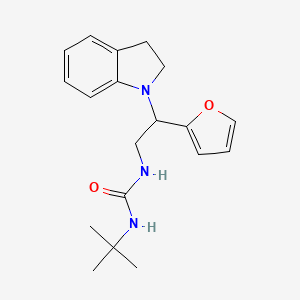


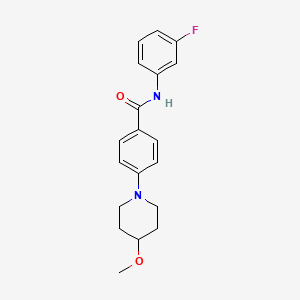
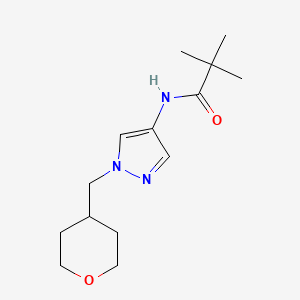
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)
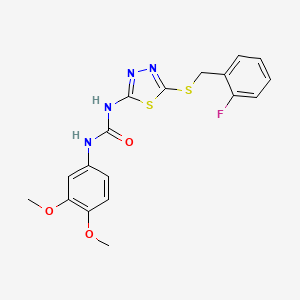
![N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide](/img/structure/B2383617.png)
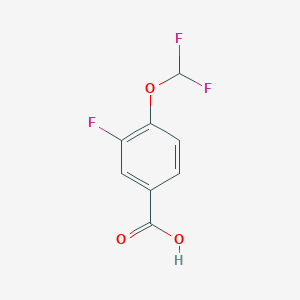
![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2383621.png)